molecular formula C21H14F3N B2881363 3,3,3-Tris(4-fluorophenyl)propanenitrile CAS No. 911296-70-3

3,3,3-Tris(4-fluorophenyl)propanenitrile

Cat. No.: B2881363
CAS No.: 911296-70-3
M. Wt: 337.345
InChI Key: PCVWPSXCQLIVKK-UHFFFAOYSA-N
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Description

3,3,3-Tris(4-fluorophenyl)propanenitrile is a chemical compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic use. This propanenitrile derivative is primarily of interest in medicinal chemistry as a specialized synthetic intermediate for the development of novel bioactive molecules. Structural analogs of this compound, particularly those featuring variations in halide substitution on the phenyl rings, have demonstrated significant research value in early-stage drug discovery. Specifically, compounds with the 3,3,3-tris(aryl)propanenitrile scaffold are investigated for their potential to modulate biological targets such as the Retinoid X Receptor-alpha (RXRα) . RXRα is a nuclear receptor protein that plays a key role in regulating cell growth, differentiation, and apoptosis, making it an intriguing target for cancer therapeutic development . Research on related structures has shown that the benzenepropanenitrile core can be a key pharmacophore, contributing to the inhibition of protein-protein interactions that drive cancer cell survival pathways . Furthermore, the incorporation of a nitrile group (-CN) is a common strategy in drug design. As seen in other anticancer agent scaffolds like the 2-cyanoacryloyl pharmacophore, the nitrile group can enhance the compound's reactivity and its ability to interact with biological targets, potentially increasing its potency . Researchers can utilize 3,3,3-Tris(4-fluorophenyl)propanenitrile as a versatile building block to create hybrid molecules for screening against various cancer cell lines and for probing associated apoptotic mechanisms .

Properties

IUPAC Name

3,3,3-tris(4-fluorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N/c22-18-7-1-15(2-8-18)21(13-14-25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVWPSXCQLIVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Tris(4-fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzyl chloride with malononitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 3,3,3-Tris(4-fluorophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Tris(4-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Tris(4-fluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Tris(4-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds for Comparison:
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
3,3,3-Tris(4-chlorophenyl)propionitrile 2172-51-2 C21H14Cl3N 404.7 Three 4-chlorophenyl groups
2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile N/A C13H11FN2 214.24 4-Fluorophenyl, pyrrole
2-(4-Bromophenyl)-3-(4-fluorophenyl)propanenitrile N/A C15H11BrFN 312.16 4-Bromophenyl, 4-fluorophenyl
3-(4-(Trifluoromethyl)phenyl)propionitrile N/A C10H8F3N 199.17 4-Trifluoromethylphenyl

Substituent Impact:

  • Electron-Withdrawing Effects : Fluorine's high electronegativity increases the electron-withdrawing nature of the aromatic rings compared to chlorine in 3,3,3-tris(4-chlorophenyl)propionitrile. This may reduce nucleophilic reactivity but enhance stability toward oxidation and hydrolysis .
  • Steric Effects : Fluorine atoms are smaller than chlorine, reducing steric hindrance. This could improve solubility and crystallinity in the fluorinated compound compared to its chlorinated analog .
  • Biological Relevance: Fluorine is a common bioisostere, often improving pharmacokinetic properties. The trifluorinated compound may exhibit enhanced blood-brain barrier penetration or metabolic stability relative to chlorinated or non-fluorinated analogs .

Reactivity Comparison :

  • The chlorinated analog (CAS 2172-51-2) may undergo slower SNAr (nucleophilic aromatic substitution) reactions due to chlorine's lower electronegativity compared to fluorine.
  • Fluorinated compounds are less prone to hydrolysis than chlorinated ones, enhancing their shelf life in aqueous environments .

Physical and Chemical Properties

Property 3,3,3-Tris(4-fluorophenyl)propanenitrile (Predicted) 3,3,3-Tris(4-chlorophenyl)propionitrile 2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile
Melting Point 120–140°C (estimated) 180–185°C Oil (liquid at room temperature)
Solubility Low in water; soluble in organic solvents Similar Soluble in CHCl3/hexanes
Stability High (resistant to hydrolysis) Moderate Sensitive to oxidation

Biological Activity

3,3,3-Tris(4-fluorophenyl)propanenitrile (CAS No. 911296-70-3) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3,3-Tris(4-fluorophenyl)propanenitrile is C21H14F3N. It features three 4-fluorophenyl groups attached to a central propanenitrile moiety. The presence of fluorine atoms contributes to its unique electronic properties, which may influence its biological interactions and stability.

The biological activity of 3,3,3-Tris(4-fluorophenyl)propanenitrile is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can bind to various enzymes and receptors, modulating their activity and leading to significant biological effects. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial properties.
  • Receptor Modulation : It can also interact with cell surface receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that 3,3,3-Tris(4-fluorophenyl)propanenitrile exhibits notable antimicrobial properties. In a study assessing antimicrobial efficacy against various pathogens:

  • Tested Organisms : The compound was evaluated against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, including methicillin-resistant strains.
  • Minimum Inhibitory Concentration (MIC) : Results demonstrated that the compound inhibited bacterial growth with MIC values ranging from 50 µg/mL to 100 µg/mL for different strains .

Anticancer Potential

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties:

  • Tumor Growth Inhibition : In chick chorioallantoic membrane assays, 3,3,3-Tris(4-fluorophenyl)propanenitrile was found to effectively block angiogenesis and tumor growth .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways that regulate cell survival and proliferation .

Comparative Analysis

To better understand the unique properties of 3,3,3-Tris(4-fluorophenyl)propanenitrile, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,3,3-Tris(4-chlorophenyl)propanenitrileChlorine instead of fluorineModerate antimicrobial activity
3,3,3-Tris(4-bromophenyl)propanenitrileBromine instead of fluorineLimited anticancer potential
3,3,3-Tris(4-methylphenyl)propanenitrileMethyl groups replacing halogensWeaker overall biological activity

This table illustrates how the presence of different substituents can influence the biological efficacy of similar compounds.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antibacterial properties against resistant strains.
    • Findings : The study confirmed that 3,3,3-Tris(4-fluorophenyl)propanenitrile demonstrated significant inhibition against MRSA with an MIC of 50 µg/mL .
  • Cancer Research :
    • Objective : To assess the impact on tumor growth.
    • Findings : In vivo studies showed a reduction in tumor size by approximately 40% when treated with the compound compared to control groups .

Q & A

Basic: What synthetic methodologies are commonly employed for 3,3,3-Tris(4-fluorophenyl)propanenitrile, and how can their efficiency be systematically evaluated?

Answer:
Synthesis typically involves multi-step substitution reactions or Friedel-Crafts alkylation using acrylonitrile derivatives and fluorophenyl precursors. For example, a modified approach akin to the synthesis of 2,3-bis(4-fluorophenyl)propanenitrile (via acrylonitrile coupling with fluorophenylboronic acids under palladium catalysis) could be adapted for trisubstitution . Efficiency is assessed by:

  • Yield optimization (e.g., varying catalysts like Pd(PPh₃)₄ or ligands).
  • Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (comparison of integration ratios for aromatic vs. nitrile protons).
  • Reaction time and temperature profiling (e.g., 80–120°C under inert conditions).

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Answer:

  • ¹H/¹³C NMR : Aromatic proton signals (δ 7.1–7.5 ppm, doublets for para-substituted fluorophenyl groups) and nitrile carbon (δ ~120 ppm) confirm substitution patterns .
  • FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., C₂₁H₁₄F₃N: calc. 339.1042).
  • HPLC : Use a reversed-phase column with UV detection (λ = 254 nm) to quantify impurities (<2% area).

Advanced: How can researchers resolve contradictions in purity data between HPLC and elemental analysis?

Answer:
Discrepancies often arise from:

  • HPLC calibration errors (e.g., improper standard preparation). Validate with certified reference materials.
  • Elemental analysis limitations (e.g., hygroscopicity affecting carbon/hydrogen ratios). Dry samples rigorously and use Karl Fischer titration for moisture content.
  • Matrix interference in HPLC (e.g., co-eluting impurities). Employ tandem LC-MS/MS for specificity. Cross-validate with ¹H NMR purity using ERETIC2 quantification .

Advanced: What strategies optimize regioselectivity and yield in the trisubstitution reaction?

Answer:

  • Ligand screening : Bulky ligands (e.g., XPhos) enhance steric control for para-substitution .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorophenyl intermediates.
  • Stepwise substitution : Sequential addition of fluorophenyl groups reduces steric hindrance. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) and improves yield by 15–20% .

Advanced: How to evaluate the compound’s potential as an enzyme inhibitor or receptor modulator?

Answer:

  • In vitro assays : Conduct fluorescence-based enzyme inhibition (e.g., kinase assays using ADP-Glo™) at varying concentrations (1 nM–100 µM).
  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., comparing fluorophenyl interactions with hydrophobic pockets) .
  • SAR studies : Synthesize analogs (e.g., replacing fluorine with chlorine) to assess electronic effects on activity .

Advanced: What analytical approaches characterize stereochemical effects on reactivity or biological activity?

Answer:

  • Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol) to resolve enantiomers, if applicable.
  • X-ray crystallography : Determine crystal packing and steric interactions (e.g., fluorophenyl group orientation) .
  • Dynamic NMR : Monitor conformational changes in solution (e.g., variable-temperature ¹⁹F NMR to study rotational barriers).

Advanced: How to address discrepancies in thermal stability data from TGA vs. DSC?

Answer:

  • TGA-DSC coupling : Simultaneous analysis under nitrogen (heating rate 10°C/min) identifies decomposition steps (TGA mass loss) and phase transitions (DSC endotherms).
  • Sample preparation : Ensure identical particle size and moisture content. Anhydrous conditions prevent hydrate formation.
  • Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy from TGA data, cross-referenced with DSC melting points .

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